2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(naphthalen-1-yl)acetamide
CAS No.: 946204-70-2
Cat. No.: VC11930181
Molecular Formula: C22H21NO3
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946204-70-2 |
|---|---|
| Molecular Formula | C22H21NO3 |
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-naphthalen-1-ylacetamide |
| Standard InChI | InChI=1S/C22H21NO3/c1-22(2)13-16-9-6-12-19(21(16)26-22)25-14-20(24)23-18-11-5-8-15-7-3-4-10-17(15)18/h3-12H,13-14H2,1-2H3,(H,23,24) |
| Standard InChI Key | RAEMSLAAGTWSGS-UHFFFAOYSA-N |
| SMILES | CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=CC4=CC=CC=C43)C |
| Canonical SMILES | CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=CC4=CC=CC=C43)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound comprises a 2,2-dimethyl-2,3-dihydrobenzofuran moiety connected via an ether bond to an acetamide group substituted with a naphthalen-1-yl ring. The benzofuran core adopts an envelope-like conformation, with the dimethyl-substituted carbon displaced by 0.356 Å from the plane of the remaining atoms, as observed in related benzofuran derivatives . The dihedral angle between the benzofuran and naphthalene rings is approximately 38.13°, contributing to its three-dimensional stability .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 347.4 g/mol | |
| Dihedral Angle (Benzofuran-Naphthalene) | 38.13° | |
| XLogP3 | 4.7 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of distinct proton environments:
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Benzofuran protons: A singlet at 1.42 ppm (6H, CH) and aromatic signals between 6.57–7.50 ppm .
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Naphthalene protons: Multiplet signals in the 7.46–8.20 ppm range .
Infrared (IR) spectroscopy reveals stretches for amide C=O (1,692 cm) and ether C–O (1,218 cm) .
Synthesis and Reactivity
Synthetic Pathways
The synthesis involves a multi-step approach:
-
Benzofuran Core Formation: 2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol is reacted with chloroacetic acid under basic conditions to yield 2-(2,2-dimethylbenzofuran-7-yloxy)acetic acid .
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Amide Coupling: The acid is converted to its acyl chloride using thionyl chloride, followed by reaction with 1-naphthylamine in the presence of triethylamine .
Table 2: Synthetic Yield and Conditions
| Step | Reagents | Yield |
|---|---|---|
| Benzofuran Activation | Chloroacetic acid, NaOH | 98.5% |
| Amide Formation | 1-Naphthylamine, EtN | 85–90% |
Reactivity Profile
The compound participates in:
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Nucleophilic Acyl Substitution: The acetamide group reacts with Grignard reagents or alcohols.
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Electrophilic Aromatic Substitution: The naphthalene ring undergoes nitration or sulfonation at the α-position.
Physicochemical Properties
Solubility and Partitioning
With a logP of 4.7, the compound exhibits moderate lipophilicity, favoring membrane permeability . Its topological polar surface area (47.6 Ų) suggests limited aqueous solubility, necessitating formulation enhancements for biomedical applications .
Thermal Stability
Differential Scanning Calorimetry (DSC) indicates a melting point range of 175–180°C, consistent with crystalline benzofuran derivatives .
Biological Activity and Mechanisms
Anticancer Activity
Preliminary studies on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells reveal IC values of 18.7 µM and 42.3 µM, respectively . Mechanistic investigations suggest inhibition of tubulin polymerization and interference with mitochondrial membrane potential.
| Activity | Model System | Result |
|---|---|---|
| Antioxidant | DPPH Assay | 79.62% scavenging |
| Anticancer | U-87 Glioblastoma | IC = 18.7 µM |
| Cytotoxicity | HEK-293 Normal Cells | CC > 100 µM |
Applications and Future Directions
Medicinal Chemistry
The compound serves as a lead structure for designing:
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Kinase Inhibitors: Targeting EGFR and VEGFR2 in oncology.
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Neuroprotective Agents: Modulating oxidative stress in neurodegenerative diseases .
Industrial Applications
Patent filings highlight its utility in:
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